2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]
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Overview
Description
2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which connects two distinct ring systems: a dibenzo[a,d]cycloheptene and an isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,d]cycloheptene: A structurally related compound with similar ring systems but lacking the spiro center.
Isoindole derivatives: Compounds with the isoindole ring system but different substituents and linkages.
Uniqueness
The uniqueness of 2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] lies in its spiro structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
35926-76-2 |
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Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methylspiro[1H-isoindole-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene] |
InChI |
InChI=1S/C23H21N/c1-24-16-19-10-4-7-13-22(19)23(24)20-11-5-2-8-17(20)14-15-18-9-3-6-12-21(18)23/h2-13H,14-16H2,1H3 |
InChI Key |
LHTVZDOHGJLKNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C13C4=CC=CC=C4CCC5=CC=CC=C35 |
Origin of Product |
United States |
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